![molecular formula C18H9ClN2O5 B2562913 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-chloro-2H-chromen-2-one CAS No. 892754-30-2](/img/structure/B2562913.png)
3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-chloro-2H-chromen-2-one
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Overview
Description
The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a 1,2,4-oxadiazol-5-yl group, and a 6-chloro-2H-chromen-2-one group. These groups are common in many bioactive compounds and could potentially contribute to the biological activity of the compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through condensation reactions or palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The electron-donating methoxy groups on the benzo[d][1,3]dioxol-5-yl group could potentially increase the electron density on the aromatic ring, which could influence its reactivity .Scientific Research Applications
- The presence of this core structure in natural sources and its versatility in creating biologically active compounds make it a promising target for further research and pharmaceutical development .
- Researchers have explored derivatives of this compound for their potential anticancer activity. For instance, 1-benzo[1,3]dioxol-5-yl-indoles, which incorporate this core structure, have been synthesized and evaluated against prostate, pancreatic, and acute cancer cell lines .
- Although not naturally occurring, this compound is chemically synthesized and intended for use as a flavoring substance in specific categories of food. However, it is not recommended for use in beverages .
Anticancer Properties
Flavoring Agent
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It has been observed that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .
properties
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-chlorochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClN2O5/c19-11-2-4-13-10(5-11)6-12(18(22)25-13)17-20-16(21-26-17)9-1-3-14-15(7-9)24-8-23-14/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNMAJOPGUOPEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=C(C=CC(=C5)Cl)OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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